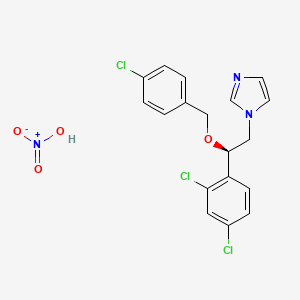

(R)-econazole nitrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(R)-econazole nitrate is an organic nitrate salt prepared from equimolar amounts of (R)-econazole and nitric acid. It contains a (R)-econazole. It is an enantiomer of a (S)-econazole nitrate.

Scientific Research Applications

Ocular Treatment Enhancement

- Supersaturated Self-Nanoemulsifying Drug Delivery Systems (S-SNEDDS) : Econazole nitrate (ECO), used for ocular treatment, faces challenges due to its poor water solubility. Research aimed at enhancing its solubility through the development of ocular S-SNEDDS using hydroxypropyl methylcellulose, which successfully sustained a supersaturated state, improving drug solubility and permeation in rabbits' eyes (Elkasabgy, 2014).

Antifungal Activity

- Antifungal Efficacy : Econazole nitrate has demonstrated effectiveness in treating a wide range of fungal infections, including dermatomycoses and vaginal candidosis. Its broad-spectrum antifungal activity is attributed to its structural similarity to other imidazole derivatives like miconazole (Heel et al., 2012).

Nanoemulsion for Topical Application

- Enhanced Treatment for Tinea Versicolor : The formulation of nanoemulsions of econazole nitrate aims to improve its efficacy in treating tinea versicolor. The research explored the use of different oils and surfactants to create stable nanoemulsions, leading to better drug solubility and permeability (Shaikh et al., 2019).

Antitumor Effects

- Apoptosis Induction in Breast Cancer Cells : Econazole nitrate has shown potential in inducing apoptosis in MCF-7 breast cancer cells. This effect is mediated through the mitochondrial and caspase pathways, suggesting its potential as a treatment for human breast cancer (Sun et al., 2014).

Synergistic Antifungal Activity

- Enhanced Effectiveness Against Candida Albicans : A combination of econazole-nitrate and chelerythrine demonstrated synergistic antifungal activity against fluconazole-resistant Candida albicans. This synergy may reduce the required dose of econazole-nitrate, decreasing potential toxic side effects (Chen et al., 2014).

Raynaud’s Phenomenon Treatment Potential

- Topical Formulations for Raynaud’s Phenomenon : Research on econazole nitrate formulations has indicated potential for treating Raynaud’s phenomenon. Various dosage forms were developed and characterized, with one showing significantly improved drug penetration compared to a marketed formulation (Bahl et al., 2019).

Interaction with Glucocorticoids

- Topical Therapy Applications : Econazole, a broad-spectrum antimicrobic substance, was studied for its interactions with topically active glucocorticoids. Results indicated a protective action of glucocorticoids against econazole nitrate in yeasts, providing insights for combined use in topical therapy (Raab & Gmeiner, 1976).

properties

CAS RN |

73094-40-3 |

|---|---|

Product Name |

(R)-econazole nitrate |

Molecular Formula |

C18H16Cl3N3O4 |

Molecular Weight |

444.7 g/mol |

IUPAC Name |

1-[(2R)-2-[(4-chlorophenyl)methoxy]-2-(2,4-dichlorophenyl)ethyl]imidazole;nitric acid |

InChI |

InChI=1S/C18H15Cl3N2O.HNO3/c19-14-3-1-13(2-4-14)11-24-18(10-23-8-7-22-12-23)16-6-5-15(20)9-17(16)21;2-1(3)4/h1-9,12,18H,10-11H2;(H,2,3,4)/t18-;/m0./s1 |

InChI Key |

DDXORDQKGIZAME-FERBBOLQSA-N |

Isomeric SMILES |

C1=CC(=CC=C1CO[C@@H](CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl)Cl.[N+](=O)(O)[O-] |

SMILES |

C1=CC(=CC=C1COC(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl)Cl.[N+](=O)(O)[O-] |

Canonical SMILES |

C1=CC(=CC=C1COC(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl)Cl.[N+](=O)(O)[O-] |

Other CAS RN |

73094-40-3 |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![48-[(2S,3R,4S,5R,6R)-3-[(2S,4S,5S,6S)-4-amino-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-(2-amino-2-oxoethyl)-5,15-dichloro-2,18,32,35,37-pentahydroxy-19-[[4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8(48),9,11,14,16,29(45),30,32,34(39),35,37,46,49-pentadecaene-40-carboxylic acid;hydrochloride](/img/structure/B1253401.png)

![N-Phenyl-N-[1-(2-phenylethyl)-3-prop-2-enylpiperidin-4-yl]propanamide](/img/structure/B1253402.png)

![[4-(Dimethylamino)-6-(8-ethenyl-1-hydroxy-10,12-dimethoxy-6-oxonaphtho[1,2-c]isochromen-4-yl)-5-hydroxy-2-methyloxan-3-yl] acetate](/img/structure/B1253403.png)

![[(1S,4R,5R,6R,7S,8R,11R,13S,17S,18S,19R)-4,5,17-trihydroxy-6,14,18-trimethyl-9,16-dioxo-3,10-dioxapentacyclo[9.8.0.01,7.04,19.013,18]nonadec-14-en-8-yl] 2-hydroxy-2-methylbutanoate](/img/structure/B1253412.png)

![(4R,5'R,6R,6'R,8S,10E,13S,14E,16E)-21,24-dihydroxy-5',11,13,22-tetramethyl-6'-propan-2-ylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B1253417.png)